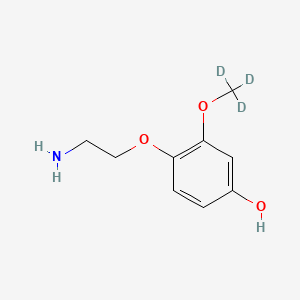
Fenofibric-d6 Acid
Vue d'ensemble
Description
Fenofibric-d6 Acid, also known as FNF acid-d6, is the deuterium labeled Fenofibric acid . It is an active metabolite of fenofibrate and is used together with a proper diet to treat high cholesterol and triglyceride levels in the blood . This may help prevent the development of pancreatitis caused by high levels of triglycerides in the blood .
Synthesis Analysis
The synthesis of this compound involves the use of 2- (4- (4-Chlorobenzoyl)phenoxy)-2- (methyl-d3)propanoic-3,3,3-d3 acid .Molecular Structure Analysis
The molecular formula of this compound is C17 D6 H9 Cl O4 . Its molecular weight is 324.79 .Chemical Reactions Analysis
This compound is a PPAR activator, with EC50s of 22.4 µM, 1.47 µM, and 1.06 µM for PPARα, PPARγ and PPARδ, respectively . It also inhibits COX-2 enzyme activity, with an IC50 of 48 nM .Physical And Chemical Properties Analysis
This compound is a solid substance that is white to off-white in color . It has slight solubility in chloroform and methanol .Applications De Recherche Scientifique
Pharmacology and Lipid-lowering Effects
Fenofibrate and its active metabolite fenofibric acid have been extensively studied for their lipid-lowering effects and pharmacological properties. The efficacy of fenofibrate in treating hyperlipidaemia, particularly in lowering triglyceride levels and increasing high-density lipoprotein cholesterol, is well-documented. A notable characteristic of fenofibric acid is its higher bioavailability compared to fenofibrate, which allows it to be effective without requiring first-pass metabolism to become active. Moreover, variations in the bioavailability of fenofibrate formulations have led to the development of different dosage forms, highlighting the importance of understanding these differences to avoid dosing errors and optimize therapeutic outcomes (Filippatos & Milionis, 2008) (Ling, Luoma, & Hilleman, 2013).
Pleiotropic and Antiatherogenic Actions
Beyond its lipid-modifying effects, fenofibrate and fenofibric acid demonstrate pleiotropic actions, which contribute to their therapeutic potential in various lipid-related disorders. The activation of peroxisome proliferator-activated receptors alpha (PPARalpha) by these agents leads to beneficial effects on lipoprotein metabolism and other coexisting disturbances, such as endothelial dysfunction, hypertension, and low-grade inflammation, which are critical in the atherosclerotic process (Tsimihodimos, Miltiadous, Daskalopoulou, Mikhailidis, & Elisaf, 2005).
Application in Diabetic Retinopathy
A notable application of fenofibric acid is in the treatment of diabetic retinopathy. Clinical studies, including major randomized controlled trials like the FIELD and ACCORD-Eye studies, have indicated that fenofibrate can reduce the progression of diabetic retinopathy. The mode of action is thought to involve lipid and non-lipid pathways, including effects on apoptosis, oxidative stress, inflammation, and neuroprotection. This highlights the potential of fenofibric acid as an adjunctive treatment for early diabetic retinopathy in patients with type 2 diabetes mellitus (Wong, Simó, & Mitchell, 2012).
Mécanisme D'action
- Activation of PPAR-alpha leads to changes in gene transcription, affecting lipid metabolism and other related processes .
- Overall, these actions lead to decreased low-density lipoprotein cholesterol (LDL-C), total cholesterol, and triglycerides, while increasing high-density lipoprotein cholesterol (HDL-C) .
Target of Action
Mode of Action
Pharmacokinetics
Safety and Hazards
Fenofibric-d6 Acid can cause the breakdown of muscle tissue, leading to kidney failure . It is harmful if swallowed and can cause skin and eye irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Personal protective equipment should be used, and adequate ventilation should be ensured .
Analyse Biochimique
Biochemical Properties
Fenofibric-d6 Acid, like its parent compound Fenofibric Acid, is a peroxisome proliferator-activated receptor alpha (PPARα) activator . It interacts with PPARα, PPARγ, and PPARδ, with EC50 values of 22.4 µM, 1.47 µM, and 1.06 µM respectively . This compound also inhibits the activity of COX-2 enzyme, with an IC50 value of 48 nM .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes . It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to improve the survival of retinal endothelial and pigment epithelial cells under diabetic conditions .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to PPARα, leading to the activation of this receptor . This activation alters lipid, glucose, and amino acid homeostasis, leading to decreased levels of low-density lipoprotein cholesterol, total cholesterol, triglycerides, and apolipoprotein B, while increasing high-density lipoprotein cholesterol .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to have temporal effects on cellular function . For instance, a decrease in Cmax and AUC0-72 (3.63- and 1.85-fold, respectively) were observed for Lipanthyl™ MC under fasting conditions with more variable inter-subject measurements comparing to the fed state .
Dosage Effects in Animal Models
The effects of this compound have been studied in animal models, where it has been shown to have a potent cholesterol-lowering effect
Metabolic Pathways
This compound is involved in several metabolic pathways. It enhances the biosynthesis of unsaturated fatty acids, glycerophospholipid metabolism, and pyrimidine metabolism, while reducing glyoxylate and dicarboxylate metabolism, tyrosine metabolism, tryptophan metabolism, and nonribosomal peptide structures .
Transport and Distribution
This compound is absorbed from the gastrointestinal tract and is principally hydrolyzed by the CYP3A4 isozyme to its active and major metabolite, Fenofibric Acid . The absorption rate is significantly affected by the fat content of ingested food .
Subcellular Localization
Given its role as a PPARα activator, it is likely that it localizes to the nucleus where it can exert its effects on gene expression
Propriétés
IUPAC Name |
2-[4-(4-chlorobenzoyl)phenoxy]-3,3,3-trideuterio-2-(trideuteriomethyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClO4/c1-17(2,16(20)21)22-14-9-5-12(6-10-14)15(19)11-3-7-13(18)8-4-11/h3-10H,1-2H3,(H,20,21)/i1D3,2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQOBSOSZFYZQOK-WFGJKAKNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C(=O)O)(C([2H])([2H])[2H])OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40661972 | |
| Record name | 2-[4-(4-Chlorobenzoyl)phenoxy]-2-(~2~H_3_)methyl(~2~H_3_)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40661972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1092484-69-9 | |
| Record name | 2-[4-(4-Chlorobenzoyl)phenoxy]-2-(~2~H_3_)methyl(~2~H_3_)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40661972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details









Q1: What is the purpose of using Fenofibric-d6 Acid in this research?
A1: this compound serves as an internal standard in the ultra-performance liquid chromatography mass spectrometric (UPLC-MS/MS) method developed for quantifying fenofibric acid in human plasma [].
Q2: How does using this compound as an internal standard improve the accuracy of the analytical method?
A2: Internal standards like this compound are crucial for correcting variations during sample preparation and analysis. Since it's chemically similar to the analyte (fenofibric acid) but with a distinct mass difference, it's used to normalize the analyte signal. This minimizes errors caused by matrix effects, instrument fluctuations, and variations in injection volume, leading to more accurate and reliable quantification of fenofibric acid in plasma samples [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[2-(2,6-dichloroanilino)-5-hydroxyphenyl]-N,N-dimethylacetamide](/img/structure/B562919.png)
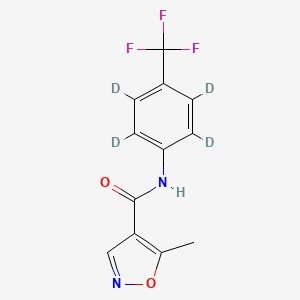
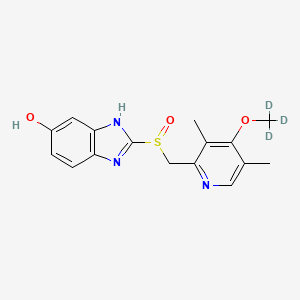
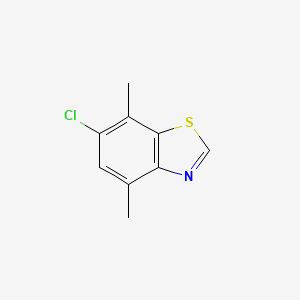

![6-Aminospiro[chromane-2,3'-thietan]-4-one](/img/structure/B562928.png)
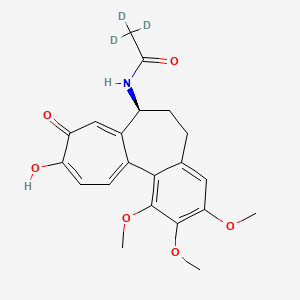


![4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide-d4](/img/structure/B562938.png)
